molecular formula C24H32N2O4S B2640974 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 922003-99-4

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2640974
CAS RN: 922003-99-4
M. Wt: 444.59
InChI Key: IFHWSIMTGVUSNH-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O4S and its molecular weight is 444.59. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

Tuberculosis (TB) remains a global health concern, with millions of new infections each year. Researchers are actively seeking new drugs to combat multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. The compound has been evaluated for its antimycobacterial activity. It was synthesized from isoniazid (INH) and screened against the M. tuberculosis H37Rv strain. Although it exhibited less activity than standard drugs like streptomycin and isoniazid, it still holds promise as a potential therapeutic agent .

Heterocyclic Bioactive Compounds

The compound belongs to the class of 4-thiazolidinone derivatives, which are five-membered rings containing nitrogen and sulfur. These compounds have demonstrated diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties. Researchers are interested in exploring the potential of this compound in various therapeutic contexts .

Imidazoquinoline Structural Framework

In the quest for efficient antimicrobial and anticancer agents, novel derivatives based on the imidazoquinoline structural framework have been synthesized. The compound falls into this category. Its structural features make it an interesting candidate for further investigation in drug development .

Sulfonamide Moiety

The sulfonamide group in the compound contributes to its bioactivity. Sulfonamides have been widely used in medicinal chemistry due to their diverse pharmacological effects. They can act as enzyme inhibitors, antimicrobial agents, and diuretics. Further studies could explore the specific interactions of this compound’s sulfonamide moiety with biological targets .

Antioxidant Potential

Given the presence of the 4-thiazolidinone ring, this compound may also possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage and are relevant in various health contexts, including aging, neurodegenerative diseases, and cancer prevention .

Structure-Activity Relationship (SAR) Studies

Researchers can investigate the structure-activity relationship of this compound by synthesizing analogs with modifications to specific functional groups. By systematically altering the structure, they can gain insights into which parts of the molecule contribute to its bioactivity. Such studies inform drug design and optimization .

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-15(2)13-26-20-12-19(8-9-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-11-17(4)16(3)10-18(22)5/h8-12,15,25H,13-14H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHWSIMTGVUSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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